molecular formula C10H7Cl2NO2 B097077 2-(4,7-dichloro-1H-indol-3-yl)acetic acid CAS No. 63352-96-5

2-(4,7-dichloro-1H-indol-3-yl)acetic acid

Cat. No. B097077
CAS RN: 63352-96-5
M. Wt: 244.07 g/mol
InChI Key: YFOZTVITJDDLHT-UHFFFAOYSA-N
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Description

“2-(4,7-dichloro-1H-indol-3-yl)acetic acid” is a derivative of indole-3-acetic acid (IAA), which is the most common naturally occurring plant hormone of the auxin class . IAA is a derivative of indole, containing a carboxymethyl substituent . It is a colorless solid that is soluble in polar organic solvents .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of fundamental interest to organic and medicinal chemists . Indole derivatives display a wide range of biological activities . The synthesis of “2-(4,7-dichloro-1H-indol-3-yl)acetic acid” could involve several steps, including esterification, reaction with hydrazine hydrate, and reaction with a variety of arylsulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of “2-(4,7-dichloro-1H-indol-3-yl)acetic acid” is similar to that of indole-3-acetic acid, with the addition of two chlorine atoms at the 4 and 7 positions of the indole ring .


Chemical Reactions Analysis

Indole derivatives, including “2-(4,7-dichloro-1H-indol-3-yl)acetic acid”, have been found to display various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Physical And Chemical Properties Analysis

“2-(4,7-dichloro-1H-indol-3-yl)acetic acid” is likely to be a colorless solid, similar to indole-3-acetic acid . It is soluble in polar organic solvents .

Safety And Hazards

The safety data sheet for indole-3-acetic acid indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s reasonable to assume that “2-(4,7-dichloro-1H-indol-3-yl)acetic acid” may have similar hazards due to its structural similarity.

Future Directions

The future directions for “2-(4,7-dichloro-1H-indol-3-yl)acetic acid” could involve further studies on its biological activities and potential therapeutic applications. Given its wide range of biological activities, it could be a promising candidate for drug development .

properties

IUPAC Name

2-(4,7-dichloro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c11-6-1-2-7(12)10-9(6)5(4-13-10)3-8(14)15/h1-2,4,13H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOZTVITJDDLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=CN2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315536
Record name (4,7-Dichloro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,7-dichloro-1H-indol-3-yl)acetic acid

CAS RN

63352-96-5
Record name NSC295297
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4,7-Dichloro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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